

Benchmarking the performance of Fmoc-L-3-Chlorophenylalanine from different suppliers.

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Compound of Interest

Compound Name: *Fmoc-L-3-Chlorophenylalanine*

Cat. No.: *B557913*

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A Comparative Guide to Fmoc-L-3-Chlorophenylalanine Performance

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids like **Fmoc-L-3-Chlorophenylalanine** is a critical strategy in modern peptide synthesis, enabling the development of novel therapeutics and research tools. The quality of this essential building block directly impacts the success of solid-phase peptide synthesis (SPPS), influencing yield, purity, and biological activity. This guide provides an objective comparison of key performance indicators for **Fmoc-L-3-Chlorophenylalanine** sourced from different suppliers, supported by standardized experimental protocols.

Performance Benchmarking: Key Quality Attributes

The reliability of a supplier for **Fmoc-L-3-Chlorophenylalanine** hinges on several critical quality parameters. While direct head-to-head public studies are scarce, the following table summarizes typical specifications and performance metrics researchers should demand from a high-quality supplier. These values are based on common industry standards for high-purity reagents used in peptide synthesis.

Table 1: Comparative Analysis of Supplier Specifications for **Fmoc-L-3-Chlorophenylalanine**

Parameter	Supplier A (Typical Premium)	Supplier B (Standard Grade)	Supplier C (Budget- Focused)	Impact on Synthesis
HPLC Purity	≥ 99.5% ^[1]	≥ 98.0%	≥ 97.0% ^[2]	Higher purity minimizes side reactions and simplifies final peptide purification.
Chiral Purity (L-isomer)	≥ 99.8%	≥ 99.5%	≥ 99.0%	Prevents diastereomeric peptide impurities that are difficult to separate and can alter biological activity.
Free Amino Acid Content	≤ 0.1%	≤ 0.2%	≤ 0.5%	Low levels prevent double insertion events during the coupling step.
Moisture Content	≤ 0.2%	≤ 0.5%	≤ 1.0%	Excess moisture can interfere with activation chemistry, reducing coupling efficiency.
Related Impurities (e.g., Dipeptides)	≤ 0.1%	≤ 0.2%	Not specified	Minimizes the formation of deletion or truncated peptide sequences.

Certificate of Analysis (CoA)	Comprehensive, with lot-specific data and spectra	Provided, with typical values	Basic, may lack detailed impurity profile	A detailed CoA ensures traceability and batch-to-batch consistency.
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Experimental Protocols for Performance Verification

To independently verify the quality of **Fmoc-L-3-Chlorophenylalanine**, researchers can employ the following standardized protocols.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol determines the chemical purity of the amino acid derivative.

Methodology:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 μ m).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: 5% to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 265 nm (for the Fmoc group).
- Sample Preparation: Dissolve 1 mg of **Fmoc-L-3-Chlorophenylalanine** in 1 mL of 50:50 acetonitrile/water.
- Analysis: Integrate the peak area of the main compound and any impurities. Purity is calculated as $(\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$.

Test Peptide Synthesis and Analysis

A short, standard peptide is synthesized to evaluate the coupling efficiency and stability of the amino acid derivative under practical SPPS conditions.

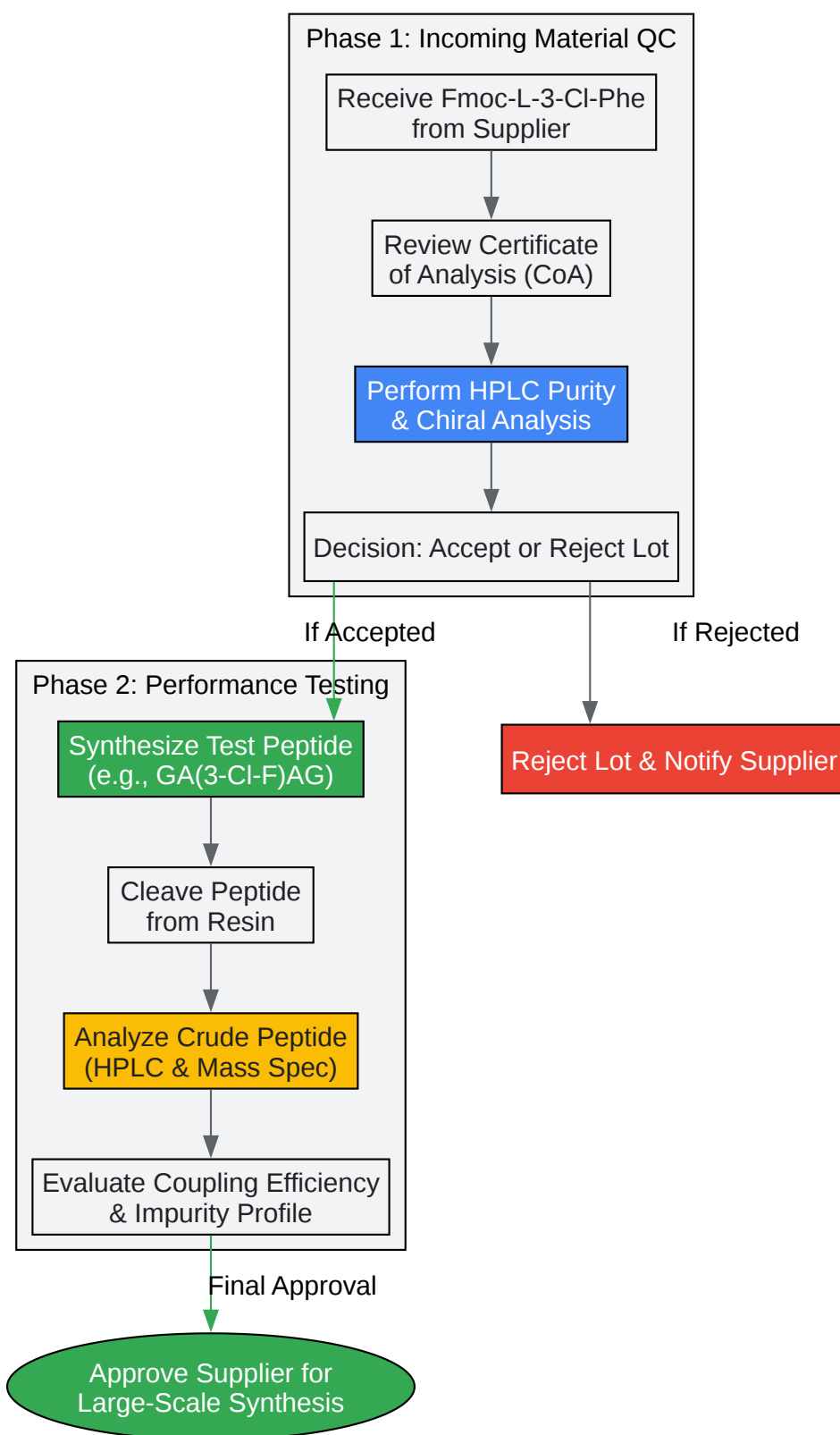
Methodology:

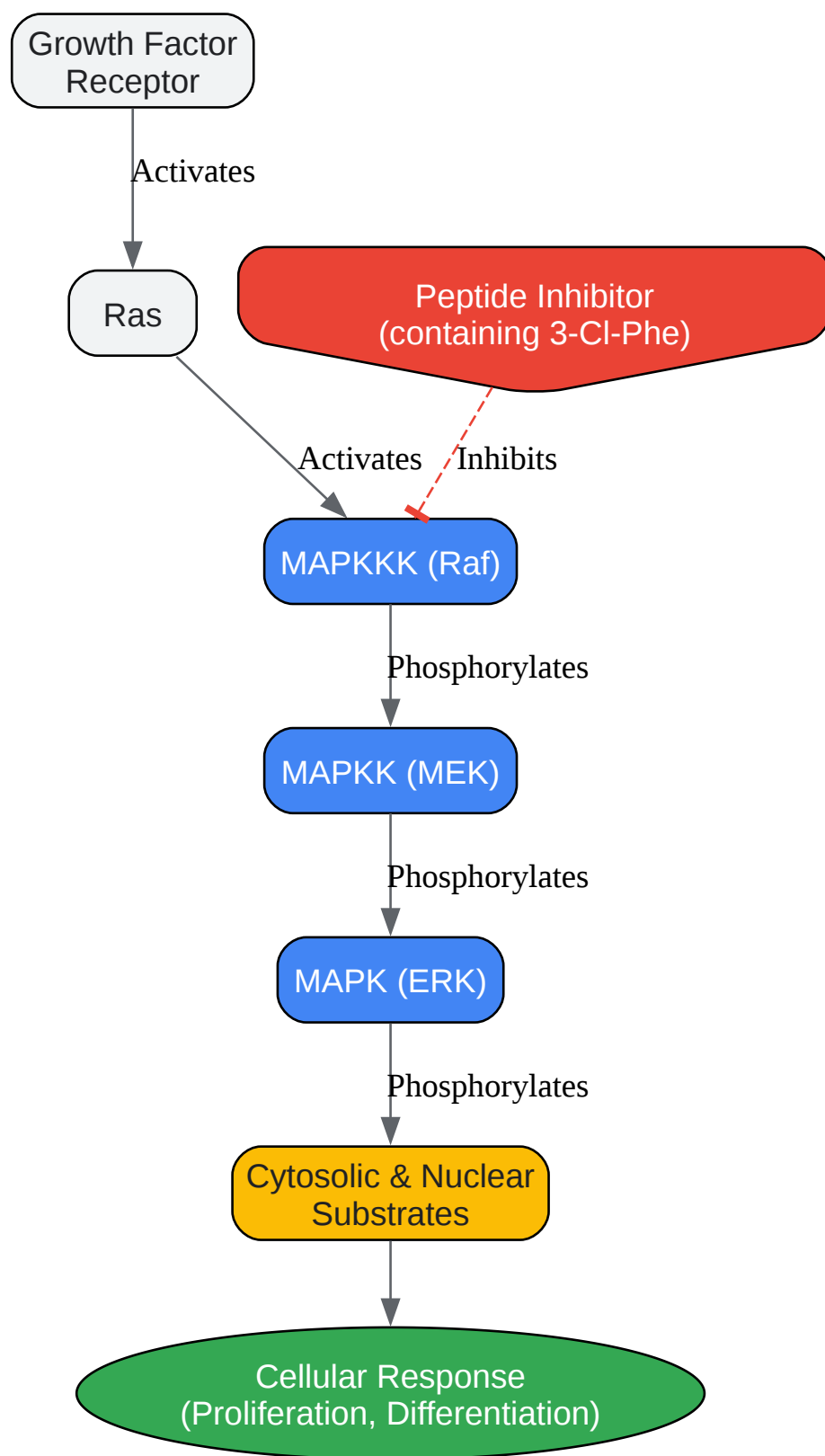
- **Peptide Sequence:** Synthesize a model pentapeptide, e.g., H-Gly-Ala-Xxx-Ala-Gly-NH₂, where Xxx is 3-Chlorophenylalanine.
- **Synthesis:**
 - **Resin:** Rink Amide resin (for C-terminal amide).
 - **Scale:** 0.1 mmol.
 - **Deprotection:** Treat the resin with 20% piperidine in dimethylformamide (DMF) for 5-10 minutes to remove the Fmoc group.[\[3\]](#)[\[4\]](#)
 - **Washing:** Wash the resin thoroughly with DMF after each deprotection and coupling step.
 - **Coupling:** Activate 3 equivalents of the Fmoc-amino acid with a coupling reagent like HCTU (3 eq.) and a base like DIPEA (6 eq.) in DMF. Add to the deprotected resin and allow to react for 1-2 hours.[\[3\]](#)[\[5\]](#)
- **Cleavage and Deprotection:** After completing the sequence, cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
- **Analysis:**
 - Analyze the crude peptide product by reverse-phase HPLC to assess purity.
 - Confirm the identity and mass of the desired peptide using mass spectrometry (e.g., LC-MS or MALDI-TOF). The presence of significant deletion sequences or byproducts indicates poor performance of the amino acid derivative.

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates the workflow for evaluating the performance of **Fmoc-L-3-Chlorophenylalanine** from a new supplier.





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